13-(4-bromobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine
Description
13-(4-Bromobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine is a polycyclic aromatic compound featuring an indoloacridine core substituted with a 4-bromobenzyl group. This structure combines electron-rich indole and acridine moieties, which are known for their optoelectronic and biological properties.
Properties
IUPAC Name |
13-[(4-bromophenyl)methyl]-5,6-dihydroindolo[3,2-c]acridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19BrN2/c27-20-12-9-17(10-13-20)16-29-24-8-4-2-6-21(24)22-14-11-19-15-18-5-1-3-7-23(18)28-25(19)26(22)29/h1-10,12-13,15H,11,14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBFQUQISYQGQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=NC4=CC=CC=C4C=C31)N(C5=CC=CC=C25)CC6=CC=C(C=C6)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 13-(4-bromobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine typically involves multi-step organic reactions. One common synthetic route includes the condensation of an indole derivative with an acridine precursor under specific reaction conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve optimizing these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
13-(4-bromobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Scientific Research Applications
Synthesis Overview
The synthesis of 13-(4-bromobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine typically involves multi-step organic reactions including bromination and coupling reactions. The compound can be synthesized through methods such as Suzuki-Miyaura cross-coupling reactions and other functional group transformations that yield high purity and yield rates.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of indole derivatives, including 13-(4-bromobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine. Research indicates that compounds in this class can induce apoptosis in cancer cells through various mechanisms:
- Mechanism of Action : The compound may trigger apoptotic pathways by modulating key proteins involved in cell cycle regulation and apoptosis (e.g., Bcl-2 family proteins).
- Cytotoxicity Studies : In vitro studies demonstrate significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, IC50 values have been reported in the range of 7.82 to 10.21 μM for related compounds, indicating strong potential for therapeutic use .
Enzyme Inhibition
The compound has shown promise as an inhibitor of various enzymes relevant to disease processes:
- Cyclooxygenase Inhibition : Studies suggest that structural modifications similar to those present in 13-(4-bromobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine enhance its inhibitory effects on cyclooxygenase enzymes, which are critical in inflammatory responses .
- Multi-Kinase Inhibition : Related compounds have been evaluated for their ability to inhibit multiple kinases involved in cancer signaling pathways. The bromine substitution may enhance binding affinity and selectivity towards these targets .
Neuropharmacological Effects
Indole derivatives are also being investigated for their neuropharmacological properties:
- Serotonin Receptor Interaction : The compound may exhibit significant binding affinities to serotonin receptors, suggesting potential applications in treating mood disorders such as anxiety and depression .
- Case Studies : Investigations into the neuropharmacological effects of similar indole compounds indicate potential benefits in modulating neurotransmitter systems, which could lead to new therapeutic strategies for psychiatric conditions .
Mechanism of Action
The mechanism of action of 13-(4-bromobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA and related enzymes, leading to the inhibition of DNA replication and transcription . The compound may also interact with specific molecular targets and pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer properties .
Comparison with Similar Compounds
Data Table: Key Properties of Indoloacridine Derivatives
Biological Activity
The compound 13-(4-bromobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine belongs to a class of indole-based derivatives known for their diverse biological activities, particularly in anticancer research. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing on various studies and findings.
Synthesis
The synthesis of indole derivatives like 13-(4-bromobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine typically involves several chemical transformations. A common method includes the use of cyclization reactions that yield the desired indole structure. For instance, the synthesis can be achieved through an intramolecular cyclization reaction involving starting materials such as 2-alkynylanilines and appropriate electrophiles .
Biological Activity
Anticancer Properties
The compound exhibits significant cytotoxic activity against various cancer cell lines. In vitro studies have demonstrated that it can inhibit cell proliferation effectively. For example:
- Cell Lines Tested : MDA-MB-231 (breast cancer), HCT116 (colon cancer), A549 (lung cancer).
- IC50 Values : The compound showed IC50 values ranging from 0.15 µM to 3.24 µM against these cell lines, indicating potent anticancer activity .
Mechanism of Action
The mechanism underlying its anticancer effects may involve the inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription. Compounds similar to 13-(4-bromobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine have been shown to induce cell cycle arrest and apoptosis in treated cells .
Comparative Analysis with Other Compounds
A comparative analysis of the biological activity of 13-(4-bromobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine with other known indole derivatives is presented in the table below:
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 13-(4-bromobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine | MDA-MB-231 | 0.28 | Topoisomerase inhibition |
| Indole derivative A | HCT116 | 0.16 | HDAC inhibition |
| Indole derivative B | A549 | 0.48 | Apoptosis induction |
| Indole derivative C | MDA-MB-231 | 1.32 | Cell cycle arrest |
Case Studies
Several case studies have highlighted the efficacy of indole derivatives as anticancer agents:
- Case Study 1 : A study evaluated various indole-based compounds against a panel of cancer cell lines and found that those with bromobenzyl substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts.
- Case Study 2 : Research on the pharmacokinetics of similar compounds indicated that structural modifications significantly affect bioavailability and therapeutic efficacy in vivo.
Q & A
What are the optimal synthetic routes for 13-(4-bromobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine, and how can factorial design be applied to improve yield?
Answer:
The synthesis of this compound typically involves multi-step reactions, such as Suzuki-Miyaura coupling or Buchwald-Hartwig amination, to introduce the 4-bromobenzyl group to the indoloacridine core. To optimize yield, factorial design is recommended to systematically evaluate variables (e.g., catalyst loading, temperature, solvent polarity). For example, a 2<sup>k</sup> factorial design can identify interactions between variables, minimizing the number of experiments while maximizing data output. Post-analysis via regression models (e.g., response surface methodology) helps pinpoint optimal conditions .
How can computational methods like quantum chemical calculations aid in predicting reaction pathways for this compound?
Answer:
Computational approaches, such as density functional theory (DFT), enable researchers to model reaction intermediates and transition states. For instance, the ICReDD framework ( ) combines quantum chemical calculations with experimental data to predict feasible pathways for introducing substituents like the 4-bromobenzyl group. This method reduces trial-and-error experimentation by simulating activation energies and stereoelectronic effects, guiding the selection of catalysts or solvents .
What advanced spectroscopic techniques are recommended for characterizing its structure, and how should conflicting data be interpreted?
Answer:
Characterization requires a combination of:
- <sup>1</sup>H/<sup>13</sup>C NMR to confirm regioselectivity of substitution.
- X-ray crystallography for absolute stereochemical assignment.
- High-resolution mass spectrometry (HRMS) for molecular ion validation.
Conflicting data (e.g., unexpected NOE correlations in NMR) may arise from dynamic equilibria or polymorphism. Use statistical validation (e.g., chi-square tests) to assess reproducibility. Cross-referencing with computational predictions (e.g., DFT-optimized geometries) can resolve discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
